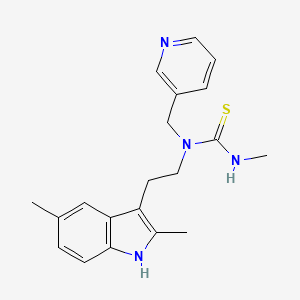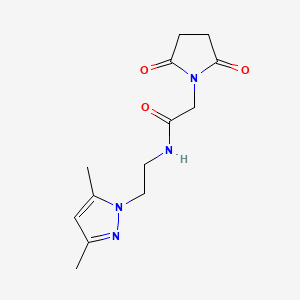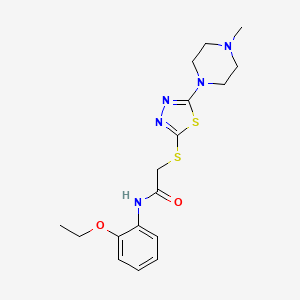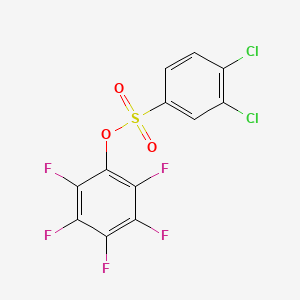![molecular formula C19H22ClNO3S B2957564 Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034459-44-2](/img/structure/B2957564.png)
Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes a bicyclic heptene structure, a thiazepane ring, and a methanone functional group . The bicyclic heptene structure is a type of cycloalkene, which is a hydrocarbon with a ring structure and a double bond . The thiazepane ring is a seven-membered ring with one sulfur and one nitrogen atom . The methanone functional group consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to two alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The bicyclic heptene structure would likely contribute to the rigidity of the molecule, while the thiazepane ring and methanone group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group in the methanone could influence its solubility in different solvents . The bicyclic structure could also affect its boiling and melting points .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research demonstrates the successful synthesis of bicyclic methanone derivatives through aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reactions, achieving yields greater than 60% (Thirunarayanan, 2016). These compounds were characterized by their physical constants and spectral data, showcasing the versatility of cycloaddition reactions in producing structurally complex molecules for further biological evaluation.
- Characterization and Polymer Applications : Studies have also explored the use of bicyclic structures in the synthesis of alicyclic polymers for potential use as 193 nm photoresist materials. These polymers were synthesized using free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization techniques, and were characterized for their solubility, glass transition temperatures, and other relevant properties (Okoroanyanwu et al., 1998).
Biological Activities
- Antimicrobial and Antioxidant Activities : Several studies have focused on evaluating the antimicrobial and antioxidant activities of synthesized bicyclic methanone derivatives. These compounds were tested against various bacterial and fungal species, as well as for their DPPH radical scavenging abilities, showing promising antimicrobial and antioxidant properties (Thirunarayanan, 2014).
- Insect Antifeedant Activities : The insect antifeedant activities of synthesized methanones have also been studied using methods like Dethler’s leaf-discs bioassay. These studies contribute to understanding the potential application of these compounds in pest management strategies (Thirunarayanan, 2014).
properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c20-17-4-2-1-3-15(17)18-7-8-21(9-10-25(18,23)24)19(22)16-12-13-5-6-14(16)11-13/h1-6,13-14,16,18H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKWMOGJPNIFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)


![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)


![3-chloro-4-methoxy-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2957498.png)
![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2957502.png)